Dibucaine - 85-79-0

Dibucaine

Catalog Number: EVT-267688
CAS Number: 85-79-0
Molecular Formula: C20H29N3O2
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinchocaine is a monocarboxylic acid amide that is the 2-(diethylamino)ethyl amide of 2-butoxyquinoline-4-carboxylic acid. One of the most potent and toxic of the long-acting local anesthetics, its parenteral use was restricted to spinal anesthesia. It is now generally only used (usually as the hydrochloride) in creams and ointments and in suppositories for temporary relief of pain and itching associated with skin and anorectal conditions. It has a role as a topical anaesthetic. It is a monocarboxylic acid amide, a tertiary amino compound and an aromatic ether.
A local anesthetic of the amide type now generally used for surface anesthesia. It is one of the most potent and toxic of the long-acting local anesthetics and its parenteral use is restricted to spinal anesthesia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1006)
Dibucaine is a Standardized Chemical Allergen. The physiologic effect of dibucaine is by means of Increased Histamine Release, and Cell-mediated Immunity.
Dibucaine is a quinoline derivative and amino amide with anesthetic activity. Dibucaine reversibly binds to and inactivates sodium channels in the neuronal cell membrane. Inhibition of sodium channels prevents the depolarization of nerve cell membranes and inhibits subsequent propagation of impulses along the course of the nerve, thereby limiting the excitation of nerve endings. This results in loss of sensation.
See also: Dibucaine Hydrochloride (has salt form); Dibucaine; lidocaine (component of).

2-butoxy-quinoline-4-carboxamide

  • Compound Description: This compound is a major degradation product of Dibucaine formed during radiolysis.
  • Relevance: This compound is a structural derivative of Dibucaine, lacking the diethylaminoethyl chain at the amide nitrogen.
  • Compound Description: This compound is a permanently charged Dibucaine analog, similar in structure to the protonated form of Dibucaine.
  • Relevance: N-methyldibucaine was used to investigate the potential for membrane potential (Δψ) to drive the accumulation of charged molecules, like the protonated form of Dibucaine, within vesicles. This study aimed to understand the uptake mechanisms of Dibucaine into cells and organelles.
  • Compound Description: This compound is a bleomycin congener, a group of glycopeptide antibiotics known for their ability to cause DNA strand breaks.
  • Relevance: The study investigated the impact of Dibucaine on the activity of various bleomycin congeners, including Demethylbleomycin A2, in inhibiting cell growth and inducing DNA damage. The study found that Dibucaine enhanced the effects of Demethylbleomycin A2 and other bleomycin congeners.
  • Compound Description: This compound is a bleomycin congener, a group of glycopeptide antibiotics known for their ability to cause DNA strand breaks.
  • Relevance: Similar to Demethylbleomycin A2, Dibucaine was found to enhance the growth inhibition and DNA breakage induced by Bleomycin B2.

Isobleomycin A2

  • Compound Description: This compound is a bleomycin congener, a group of glycopeptide antibiotics known for their ability to cause DNA strand breaks.
  • Relevance: Dibucaine was shown to enhance the growth inhibition and DNA breakage caused by Isobleomycin A2.

N-Acetylbleomycin A2

  • Compound Description: This compound is a bleomycin congener, a group of glycopeptide antibiotics known for their ability to cause DNA strand breaks. Unlike other bleomycin congeners, N-Acetylbleomycin A2 did not inhibit cell growth or induce DNA damage, even in the presence of Dibucaine.
  • Relevance: This study examined the effects of Dibucaine on a series of bleomycin congeners, including N-Acetylbleomycin A2. The findings revealed that N-Acetylbleomycin A2 did not demonstrate cell growth inhibition or DNA breakage, even with the addition of Dibucaine. This observation suggested potential differences in the mechanism of action or cellular uptake of N-Acetylbleomycin A2 compared to other bleomycin congeners in the context of Dibucaine's influence.

2-hydroxy-N-[2-(diethylamino)ethy1-4-quinolinecarboxamine (debutyl-dibucaine)

  • Compound Description: This compound is a thermal degradation product of Dibucaine, formed by the loss of a butyl group from the ether linkage.
  • Relevance: This compound is a structural derivative of Dibucaine. It is formed during the high-pressure steam sterilization process used in preparing Dibucaine injections.
Source and Classification

Dibucaine is synthesized from various chemical precursors, including quinoline derivatives. It is classified under local anesthetics and has been extensively studied for its pharmacological properties. The compound is typically available in the form of dibucaine hydrochloride, which enhances its solubility and stability in aqueous solutions .

Synthesis Analysis

The synthesis of dibucaine can be achieved through several methods, with the most notable being the condensation reaction involving 2-chloro-N-[2-(diethylamino)ethyl]-4-quinoline carboxamide and sodium salt of n-butyl alcohol. The process generally follows these steps:

  1. Preparation of Precursors: The starting materials include 2-hydroxyquinoline-4-carboxylic acid, which is synthesized from N-alkylation processes.
  2. Condensation Reaction: The key step involves the reaction between the chloro compound and the sodium salt of n-butyl alcohol under controlled conditions to yield dibucaine.
  3. Purification: The product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

Dibucaine has a molecular formula of C20H29N3O2 and a molecular weight of approximately 343.47 g/mol. Its structure features a quinoline ring system, which contributes to its pharmacological activity. The molecular structure can be represented as follows:

The three-dimensional conformation of dibucaine plays a significant role in its interaction with sodium channels in nerve cells, crucial for its anesthetic action .

Chemical Reactions Analysis

Dibucaine participates in various chemical reactions typical for amides and quaternary amines:

  1. Hydrolysis: Dibucaine can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
  2. Nucleophilic Substitution: The presence of reactive sites allows for further modifications via nucleophilic substitution reactions.
  3. Degradation Reactions: Under extreme conditions (e.g., high pH), dibucaine may degrade, affecting its efficacy as an anesthetic.

These reactions are essential for understanding its stability and reactivity in pharmaceutical formulations .

Mechanism of Action

Dibucaine exerts its local anesthetic effects by blocking voltage-gated sodium channels on neuronal membranes. This action prevents the propagation of action potentials along nerves:

  1. Binding to Sodium Channels: Dibucaine preferentially binds to the inactive state of sodium channels, inhibiting their ability to open in response to depolarization.
  2. Concentration-Dependent Effects: The degree of inhibition correlates with the concentration of dibucaine; higher concentrations lead to more significant blockade.
  3. Reversibility: The effects are reversible upon dissociation from the sodium channels, allowing normal nerve function to resume after removal of the drug.

This mechanism underlies its utility in various medical procedures requiring localized anesthesia .

Physical and Chemical Properties Analysis

Dibucaine exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as white or off-white crystalline powder or crystals.
  • Solubility: Dibucaine hydrochloride is highly soluble in water, making it suitable for injection formulations.
  • Melting Point: The melting point ranges around 168–171 °C, indicating good thermal stability.
  • pH Stability: It remains stable within a pH range conducive to physiological conditions (around pH 5–7).

These properties are critical for formulation development and ensuring effective delivery during medical applications .

Applications

Dibucaine has several important applications in medicine:

  1. Local Anesthesia: Primarily used for pain management during minor surgical procedures or dental work.
  2. Topical Anesthetic Preparations: Found in creams or ointments applied to skin lesions or areas requiring numbing before procedures.
  3. Research Applications: Utilized in studies investigating nerve conduction and pharmacological mechanisms related to pain pathways.

The versatility of dibucaine makes it a valuable compound in both clinical and research settings .

Introduction to Dibucaine in Contemporary Pharmacological Research

Historical Evolution of Dibucaine as a Therapeutic Agent

Dibucaine's development in the 1930s represented a breakthrough in local anesthesia, emerging from systematic efforts to synthesize compounds with enhanced potency and duration compared to naturally derived cocaine and early synthetic alternatives like procaine. Marketed initially under brand names including Nupercainal and Sovcaine, it gained rapid clinical adoption due to its exceptional anesthetic properties—approximately 15-fold greater potency than procaine and significantly prolonged duration of neural blockade [1] [4]. Early applications centered on spinal anesthesia and peripheral nerve blocks, exploiting its capacity for profound sensory and motor blockade. However, by mid-century, clinical use became restricted primarily to topical and spinal anesthesia due to its narrow therapeutic index and emerging reports of systemic toxicity, particularly following inadvertent intravenous administration or overdose [1] [7]. This transition reflected growing pharmacological understanding of its high lipid solubility, protein binding affinity, and cardiotoxicity risk relative to newer amide anesthetics like lidocaine. Despite these limitations, dibucaine maintained clinical relevance through specialized formulations, particularly in proctology (hemorrhoidal preparations) and veterinary euthanasia solutions, cementing its status as a high-potency option within the anesthetic armamentarium [1] [6].

Table 1: Historical Milestones in Dibucaine Development

Time PeriodDevelopment PhaseKey Characteristics
1930sInitial Synthesis & IntroductionMarketed as Nupercaine/Sovcaine; High potency recognized
1940s-1960sExpanded Surgical ApplicationsWidely used for spinal anesthesia and nerve blocks
1970s-1980sSafety-Driven Formulation ShiftsTransition to topical/rectal formulations due to toxicity concerns
1990s-PresentSpecialized Clinical/Veterinary UseProctology preparations; Component of animal euthanasia solutions

Role of Dibucaine in Modern Anesthetic and Analgesic Paradigms

In contemporary practice, dibucaine's applications leverage its biochemical properties—particularly its relatively poor solubility in alkaline aqueous solutions and high lipid affinity—which facilitate sustained tissue binding and prolonged local activity [1] [4]. Modern pharmacological utilization focuses on three principal domains:

  • Topical Analgesia: Dibucaine hydrochloride (0.25-1% concentrations) remains a cornerstone in over-the-counter topical formulations for dermatological conditions, including hemorrhoidal pain (e.g., Proctosedyl), minor burns, insect bites, and sunburn. Its efficacy derives from rapid penetration of dermal and mucosal barriers, blocking voltage-gated sodium channels (VGSCs) in sensory nerve endings to inhibit action potential propagation. Recent evidence suggests superior membrane stabilization compared to newer agents in high-acidity environments like inflamed tissues, potentially explaining its persistent clinical preference in specific inflammatory pain contexts [1] [6] [7].

  • Veterinary Euthanasia: As a component of Somulose (combined with anticonvulsants), dibucaine induces rapid, irreversible cardiac arrest through potent VGSC blockade in myocardial tissue. This application capitalizes on its direct cardiotoxicity—a liability in human therapeutics—as a therapeutic endpoint in animal euthanasia, particularly for horses and cattle [1].

  • Research Tool: Dibucaine's potent inhibition of tetrodotoxin-resistant (TTX-R) sodium channels has established it as a valuable experimental probe for studying neuronal excitability mechanisms. Recent investigations utilize dibucaine to elucidate structural determinants of VGSC subtype selectivity and allosteric modulation, contributing to novel anesthetic design [5] [7].

Table 2: Contemporary Applications of Dibucaine

Application DomainFormulationMechanistic BasisClinical Significance
Topical AnalgesiaHemorrhoidal creams (0.25-1%)Voltage-gated sodium channel blockade in sensory neuronsProvides OTC relief; 72% of US topical anesthetics contain dibucaine derivatives
Regional AnesthesiaSpinal formulations (historical)High lipid solubility enabling prolonged neural blockadeLargely superseded by safer alternatives but retains niche use
Veterinary MedicineSomulose® (euthanasia solution)Myocardial sodium channel blockade inducing asystolePrimary large animal euthanasia agent in 15+ countries
Experimental ResearchIn vitro electrophysiologySelective TTX-resistant sodium channel inhibitionCritical tool for ion channel pharmacology studies

A significant modern paradigm involves combination therapies where dibucaine's activity is enhanced through pharmacological synergies. In proctology, formulations combining dibucaine with hydrocortisone (e.g., Proctosedyl) concurrently address inflammation and nociception, significantly improving therapeutic outcomes in acute hemorrhoidal crises [1]. Emerging research explores synergistic interactions with antimicrobials—dibucaine disrupts Staphylococcus aureus biofilms and potentiates tetracycline antibiotics by 4-fold, suggesting potential repurposing for infected wound management [9].

Unmet Research Needs and Knowledge Gaps in Dibucaine Applications

Despite extensive clinical history, dibucaine presents significant research gaps that contemporary pharmacology seeks to address:

  • Neurological Impact Elucidation: The neurobiological consequences of prolonged sodium channel blockade by dibucaine remain inadequately characterized. While hypoglycemia-induced neurological injury mechanisms have been extensively studied [3], analogous research on localized neurotoxicity from sodium channel inhibitors is scarce. Critical unknowns include dibucaine's effects on neuronal apoptosis pathways, astrocyte reactivity, and regional vulnerability gradients within the central nervous system following accidental intrathecal overdose. Advanced neuroimaging coupled with metabolomic profiling could delineate injury patterns and protective strategies [3] [7].

  • Antimicrobial Mechanism Expansion: Preliminary evidence indicates dibucaine possesses intrinsic bactericidal activity against Gram-positive pathogens (S. aureus MIC: 32-64 μg/mL) and significantly enhances conventional antibiotics through membrane disruption and efflux pump inhibition [9]. However, systematic investigation is lacking regarding spectrum breadth against multi-drug-resistant pathogens, resistance development potential, and in vivo efficacy in biofilm-associated infections. Research must quantify synergy indices with novel antimicrobial classes and evaluate toxicity thresholds in infected tissues—particularly given dibucaine's membrane-perturbing effects on mammalian cells at higher concentrations [9].

  • Formulation Innovation: Dibucaine's poor water solubility under physiological conditions restricts delivery options and bioavailability. Current research explores nano-encapsulation within pH-responsive liposomes and polymeric micelles to enable controlled release and reduce systemic exposure. Additionally, transdermal enhancement strategies using chemical permeation enhancers or physical methods (iontophoresis, microneedles) require optimization to expand its topical utility [8]. The ideal carrier would maintain therapeutic tissue concentrations while minimizing plasma peaks associated with CNS/cardiotoxicity—a challenge given its low therapeutic index (LD₅₀ ≈27 mg/kg subcutaneously in rats) [4] [8].

  • Cellular Toxicity Mitigation: In vitro evidence suggests dibucaine induces mitochondrial dysfunction and oxidative stress at concentrations exceeding therapeutic ranges, potentially impairing wound healing. While veterinary studies report no adverse healing in bovine disbudding wounds treated with dibucaine-containing Tri-Solfen® [8], comprehensive human tissue models are lacking. Research priorities include identifying cytoprotective adjuvants, establishing concentration thresholds for fibroblast and keratinocyte toxicity, and evaluating long-term tissue remodeling outcomes.

Table 3: Key Research Gaps and Proposed Investigative Approaches

Knowledge GapCurrent EvidenceProposed Research Approaches
Neurotoxicity ProfilesCase reports of CNS toxicity at >3 mg/kg plasma concentrationsAdvanced neuroimaging (7T MRI); Apoptosis marker quantification; In vivo electrophysiology
Antimicrobial Synergy4-fold MIC reduction for tetracyclines against S. aureusMurine abscess models; Efflux transporter expression analysis; Synergy with last-resort antibiotics
Advanced Delivery SystemsAlkaline solubility limitations impairing formulationpH-sensitive nanocarriers; Iontophoretic transdermal delivery; Biodegradable polymer implants
Metabolic InteractionsHepatic CYP-mediated metabolism suspectedMetabolomic profiling; Drug-drug interaction studies; Human hepatocyte models

Additional research imperatives include elucidating dibucaine's effects on specialized sensory modalities (pruritus, neuropathic signaling) and defining its interactions with emerging analgesic targets beyond sodium channels—particularly transient receptor potential (TRP) channels involved in nociceptor sensitization. Pharmacogenetic investigations may identify polymorphisms influencing dibucaine metabolism or sensitivity, enabling personalized therapeutic approaches [7] [9].

Properties

CAS Number

85-79-0

Product Name

Dibucaine

IUPAC Name

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24)

InChI Key

PUFQVTATUTYEAL-UHFFFAOYSA-N

SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC

Solubility

51.5 [ug/mL] (The mean of the results at pH 7.4)
Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/
INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER
Soluble in alcohol and acetone; slightly soluble in water.
3.89e-02 g/L

Synonyms

Dibucaine; Cinchocaine; Nupercainal; Nupercaine; Sovcaine; Dibucaine Base

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.